molecular formula C7H3BrF4O B1484760 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol CAS No. 1805251-86-8

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol

Cat. No.: B1484760
CAS No.: 1805251-86-8
M. Wt: 259 g/mol
InChI Key: OZPHFDPIHKONCB-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol (CAS 1805251-86-8) is a high-value halogenated phenol derivative designed for advanced synthetic and medicinal chemistry applications. Its structure, featuring bromine and fluorine substituents adjacent to the phenol group, along with a meta-positioned trifluoromethyl group, makes it a versatile and valuable building block in pharmaceutical research and development . This compound is primarily used as a key intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The presence of multiple halogen atoms and the strong electron-withdrawing trifluoromethyl group on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability. These characteristics are crucial for modulating the biological activity and pharmacokinetic profiles of potential drug candidates . Suppliers provide this compound as a solid with a high purity level, typically exceeding 99%, confirmed by rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy to ensure batch-to-batch consistency for research purposes . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPHFDPIHKONCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of 3-Fluoro-5-(trifluoromethyl)phenol

  • Procedure:

    • Dissolve the appropriate phenol (e.g., 3-fluoro-5-(trifluoromethyl)phenol) in dichloromethane.
    • Cool the solution to 0°C.
    • Add bromine (1 equivalent) dissolved in dichloromethane dropwise.
    • Allow the reaction mixture to warm to room temperature and stir for 18 hours.
    • Work-up involves washing with aqueous sodium thiosulfate, brine, drying over magnesium sulfate, filtration, and solvent evaporation.
    • Purify the residue by silica gel chromatography to isolate brominated isomers.
  • Outcome:

    • This method yields a mixture of brominated isomers, including this compound.
    • Yields vary widely from 3% to 76% depending on reaction conditions and separation efficiency.
    • The method is adapted from protocols used for similar compounds such as 2-bromo-3-(trifluoromethyl)phenol.

Bromination Using N-Bromosuccinimide (NBS)

  • Procedure:

    • Brominate 2-fluoro-5-(trifluoromethyl)phenol with NBS in dichloromethane.
    • Reaction temperature maintained between 0°C and 25°C.
    • Catalysts such as iron(III) chloride (FeCl₃) may be employed to facilitate bromination.
  • Outcome:

    • Moderate yields of 40–60% for this compound.
    • Selectivity can be improved by controlling temperature and catalyst loading.
    • This method is favored for its milder conditions and better regioselectivity compared to direct bromine addition.

Suzuki-Miyaura Cross-Coupling Approach

  • Procedure:

    • Use 3-bromo-5-(trifluoromethyl)phenylboronic acid as a coupling partner.
    • Couple with fluorinated aryl halides under palladium catalysis (e.g., Pd(dppf)Cl₂).
    • Reaction performed in polar aprotic solvents such as dioxane.
    • Catalyst loading typically 1–2 mol%, reaction temperature below 80°C to prevent decomposition.
  • Outcome:

    • Yields around 40% due to steric hindrance from trifluoromethyl substituent.
    • Offers an alternative route when direct halogenation is challenging.
    • Requires careful optimization of catalyst and solvent system.

Reaction Conditions and Yield Optimization

Method Reagents & Catalysts Solvent Temperature Yield Range (%) Notes
Direct Bromination Br₂ CH₂Cl₂ 0°C to RT, 18 h 3–76 Mixture of isomers; requires chromatographic separation; sensitive to temperature control
NBS Bromination with FeCl₃ NBS, FeCl₃ CH₂Cl₂ 0–25°C 40–60 Milder conditions; better regioselectivity; catalyst loading critical
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, boronic acid Dioxane <80°C ~40 Alternative method; steric hindrance reduces yield; requires precise catalyst stoichiometry

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct Bromination with Br₂ Simple, direct halogenation Straightforward; scalable Low to moderate yields; isomer mixtures
NBS Bromination with FeCl₃ Controlled bromination with catalyst Better selectivity; milder conditions Moderate yields; requires catalyst optimization
Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling Allows construction of complex structures Lower yields; sensitive to sterics and catalyst loading

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation can produce carbonyl compounds .

Scientific Research Applications

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
2-Bromo-5-(trifluoromethyl)phenol 402-05-1 C₇H₄BrF₃O 241.01 Br (2), CF₃ (5) High acidity; used in Suzuki couplings
5-Bromo-2-(trifluoromethyl)phenol 1121585-15-6 C₇H₄BrF₃O 241.01 Br (5), CF₃ (2) Positional isomer; similar reactivity
3-Bromo-5-chloro-2-fluorophenol 1804897-55-9 C₆H₃BrClFO 239.45 Br (3), Cl (5), F (2) Multi-halogenated; potential agrochemical intermediate
2-Fluoro-5-(trifluoromethyl)phenol 141483-15-0 C₇H₄F₄O 192.10 F (2), CF₃ (5) Lacks Br; lower molecular weight
Trifluoromethyl-4-nitrophenol (TFM) 88-30-2 C₇H₄F₃NO₃ 207.11 NO₂ (4), CF₃ (3) Nitro group enhances acidity; aquatic biocide
Key Observations:
  • Electron-Withdrawing Groups: TFM (88-30-2) demonstrates how nitro groups (NO₂) further enhance acidity compared to halogens, making it a potent biocide .

Physical Properties and Stability

  • Thermal Stability: Brominated phenols (e.g., 402-05-1) exhibit higher thermal stability than chlorinated variants due to stronger C-Br bonds .
  • Solubility : Fluoro-substituted analogs (e.g., 141483-15-0) show improved solubility in polar solvents compared to bromo derivatives .

Biological Activity

2-Bromo-3-fluoro-5-(trifluoromethyl)phenol is an aromatic compound notable for its unique structural features, including bromine and fluorine substituents, as well as a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrF4O
  • Molecular Weight : Approximately 241.01 g/mol
  • Appearance : Colorless to light yellow liquid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, which may lead to increased potency against specific enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria indicate a promising potential for development as an antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a bactericidal effect with an MIC of 62.5 μg/mL, comparable to established antibiotics like gentamicin.
  • Anticancer Mechanism Exploration :
    In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The proposed mechanism involves the activation of caspase pathways leading to apoptosis.
  • Comparative Analysis with Similar Compounds :
    Comparative studies with structurally similar compounds have shown that the presence of halogen substituents significantly enhances biological activity. For instance, compounds with trifluoromethyl groups exhibited greater potency in inhibiting 5-hydroxytryptamine uptake compared to their non-fluorinated counterparts .

Q & A

Q. Q1. What are the primary synthetic routes for 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves halogenation and functional group manipulation on a phenolic scaffold. Key steps include:

  • Bromination : Electrophilic substitution on a fluorinated phenol precursor using bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Trifluoromethylation : Introduction of the -CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethyl boronic esters, requiring palladium catalysts and inert atmospheres .
  • Purification : Chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity (>95% by HPLC), while reaction solvent choice (e.g., DMF vs. THF) impacts yield (60–85%) .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

  • ¹⁹F NMR : Distinguishes between fluorine environments: the -CF₃ group shows a singlet near δ -60 ppm, while the aromatic fluorine at position 3 appears as a doublet (J ≈ 12 Hz) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 292.95 (M+H⁺) confirm the molecular formula C₇H₃BrF₄O. Fragmentation patterns differentiate bromine isotopes (¹⁰⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves regiochemical conflicts (e.g., bromine vs. fluorine positioning) via bond-length analysis (C-Br: ~1.89 Å; C-F: ~1.35 Å) .

Advanced Reactivity and Applications

Q. Q3. What challenges arise in achieving regioselective functionalization of the aromatic ring, and how can directing groups mitigate this?

Answer: The electron-withdrawing -CF₃ and -Br groups deactivate the ring, making further substitution difficult. Strategies include:

  • Meta-Directing Effects : The -CF₃ group directs electrophiles to the meta position, but steric hindrance from -Br and -F limits reactivity. Use of Lewis acids (e.g., AlCl₃) enhances electrophilic attack at position 4 .
  • Protection/Deprotection : Temporary protection of the phenolic -OH (e.g., as a silyl ether) allows controlled functionalization at position 2 or 4 .

Q. Q4. How does this compound serve as a precursor in medicinal chemistry or materials science?

Answer:

  • Pharmaceutical Intermediates : The -CF₃ group enhances metabolic stability in drug candidates. For example, coupling with boronic acids via Suzuki-Miyaura reactions generates biaryl scaffolds for kinase inhibitors .
  • Liquid Crystals : The halogen/fluorine pattern induces anisotropic polarizability, enabling applications in optoelectronic materials. Thermal stability (>200°C) is confirmed via TGA .

Analytical and Computational Challenges

Q. Q5. What computational methods (DFT, MD) predict the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the -OH group shows high nucleophilicity (f⁻ ≈ 0.15), while -CF₃ reduces electron density at adjacent carbons .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMSO), revealing aggregation tendencies due to halogen bonding .

Q. Q6. How do isotopic labeling studies (²H, ¹³C) clarify degradation pathways under acidic/basic conditions?

Answer:

  • Acidic Hydrolysis : ¹³C-labeled phenolic -OH tracks demethylation or ring-opening. Degradation products (e.g., 3-fluoro-5-(trifluoromethyl)phenol) are identified via LC-MS .
  • Basic Conditions : ²H labeling at the bromine position reveals C-Br bond cleavage as the rate-limiting step (half-life ≈ 48 hrs at pH 12) .

Contradictions and Validation

Q. Q7. How to reconcile discrepancies in reported melting points or solubility data across studies?

Answer:

  • Melting Point Variability : Differences arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic forms (e.g., Form I: mp 78–80°C; Form II: mp 82–84°C) .
  • Solubility : Conflicting data in DMSO (25–50 mg/mL) are resolved via shake-flask studies under standardized conditions (25°C, N₂ atmosphere) .

Safety and Handling

Q. Q8. What precautions are critical when handling this compound in aqueous or oxidative environments?

Answer:

  • Hydrolytic Sensitivity : The -CF₃ group resists hydrolysis, but the phenolic -OH reacts with strong bases. Use neutral buffers (pH 6–8) for aqueous work .
  • Oxidative Decomposition : Avoid peroxides or UV light, which degrade the compound into brominated quinones (identified via GC-MS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-fluoro-5-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluoro-5-(trifluoromethyl)phenol

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